molecular formula C23H28O6 B1243500 Harzianum A

Harzianum A

Cat. No.: B1243500
M. Wt: 400.5 g/mol
InChI Key: FVRDNLIUSWSBCT-VOJRNIOYSA-N
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Description

Harzianum A is a secondary metabolite produced by the fungus Trichoderma harzianum. This compound is known for its significant biological activities, including antifungal, antibacterial, and plant growth-promoting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Harzianum A involves several steps, starting from simple organic molecules. The process typically includes the formation of the core trichothecene structure, followed by the addition of various functional groups to achieve the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Trichoderma harzianum strains. The fungus is cultured in a controlled environment with optimal conditions for growth and metabolite production. The fermentation broth is then processed to extract and purify this compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Harzianum A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups .

Scientific Research Applications

Harzianum A has a wide range of scientific research applications, including:

Mechanism of Action

Harzianum A exerts its effects through several mechanisms, including:

    Antifungal Activity: It disrupts the cell membrane integrity of fungal pathogens, leading to cell lysis and death.

    Antibacterial Activity: It inhibits bacterial growth by interfering with protein synthesis and other cellular processes.

    Plant Growth Promotion: It enhances plant growth by stimulating root development and increasing nutrient uptake.

Molecular Targets and Pathways: The molecular targets of this compound include fungal cell membranes, bacterial ribosomes, and plant root cells. The pathways involved in its action include membrane disruption, inhibition of protein synthesis, and stimulation of plant hormone signaling .

Comparison with Similar Compounds

Harzianum A is unique among trichothecenes due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

Harzianum A, derived from the fungus Trichoderma harzianum, is a compound of significant interest due to its diverse biological activities, particularly in agriculture and medicine. This article explores the biological activity of this compound, focusing on its antimicrobial properties, plant growth promotion, and potential therapeutic applications.

Antimicrobial Properties

Trichoderma harzianum is renowned for its ability to produce various secondary metabolites that exhibit antimicrobial properties. These metabolites include:

  • Alkaloids : These compounds have been shown to disrupt DNA function by binding tightly to it, enhancing their anticancer activity. For instance, anthraquinone derivatives from T. harzianum inhibit protein kinase CK2, which is crucial for cancer cell proliferation .
  • Peptaibols : A group of peptides isolated from T. harzianum, such as trichokindins (TKs) and trichorozins (TZs), have demonstrated antifungal activity against pathogens like Botrytis cinerea and Sclerotium cepivorum. These compounds increase membrane permeability and induce catecholamine secretion in adrenal cells .

Plant Growth Promotion

Research has shown that this compound significantly enhances plant growth and disease resistance. In studies involving various tomato genotypes:

  • Wild-type tomatoes inoculated with T. harzianum exhibited up to 526% more root growth and 90% increased height compared to untreated plants. Modern varieties showed lesser but notable increases in root growth (up to 50% ) and height (10%-20%) .
  • The application of T. harzianum also improved physiological traits in crops such as cucumbers, enhancing antioxidant enzyme activities and overall yield quality .

Case Studies

  • Case Study on Tomato Genotypes :
    • Researchers at Purdue University found that the beneficial soil microbe T. harzianum could significantly boost growth metrics in ancient tomato varieties compared to modern strains, highlighting the importance of microbial interactions in plant health .
  • Antifungal Efficacy :
    • A study evaluated the antifungal activity of T. harzianum isolates against various plant pathogens, demonstrating that certain strains could effectively suppress diseases caused by fungi like Fusarium oxysporum .
  • Therapeutic Potential :
    • An emerging case report discussed a nasal polyp linked to an infection by T. harzianum, indicating the potential pathogenic effects of this fungus in humans, albeit rare .

Table 1: Biological Activities of this compound Compounds

Compound TypeActivity DescriptionReference
AlkaloidsAnticancer activity via DNA binding
PeptaibolsAntifungal activity against Botrytis cinerea
TrichokindinsInduce catecholamine secretion; enhance membrane permeability
Secondary MetabolitesPromote plant growth and enhance disease resistance
  • Antifungal Activity : The antifungal mechanisms include competition for nutrients, production of lytic enzymes, and induction of systemic resistance in plants.
  • Growth Promotion : The enhancement of root development and overall plant vigor is attributed to improved nutrient uptake and stress resilience.

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

(2E,4E,6Z)-8-oxo-8-[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid

InChI

InChI=1S/C23H28O6/c1-15-10-11-21(2)16(12-15)28-18-13-17(22(21,3)23(18)14-27-23)29-20(26)9-7-5-4-6-8-19(24)25/h4-9,12,16-18H,10-11,13-14H2,1-3H3,(H,24,25)/b5-4+,8-6+,9-7-/t16-,17-,18-,21+,22-,23+/m1/s1

InChI Key

FVRDNLIUSWSBCT-VOJRNIOYSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C=C\C(=O)O)C)C

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC=CC(=O)O)C)C

Synonyms

harzianum A
harzianum B
trichodermyl 2',4',6'-octatriendioate

Origin of Product

United States

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